molecular formula C10H5ClN2 B1354263 2-Chloroquinoline-3-carbonitrile CAS No. 95104-21-5

2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263
CAS No.: 95104-21-5
M. Wt: 188.61 g/mol
InChI Key: UGTRDMPALMEDBU-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoline-3-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinoline-3-carbonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields .

Properties

IUPAC Name

2-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTRDMPALMEDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468653
Record name 2-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95104-21-5
Record name 2-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroquinoline-3-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 50 g of 3-cyano-2(1H)-quinolinone and 250 ml of phosphoryl chloride was heated at reflux for 18 hours. Volatile material was evaporated from the mixture under reduced pressure and the resulting residue was carefully added to water. The solid which formed was separated by filtration, washed with water and dried to give crude product. This was dissolved in methylene chloride and the resulting solution was treated with silica gel and filtered to give a pale yellow solution. Hexane was added to the solution which was then placed on a steam bath until crystallization occurred. The solid was then separated by filtration to give 2-chloro-3-cyanoquinoline. This compound melts at about 163°-164° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture was prepared from 10 g of 2-chloro-3-quinolinecarboxaldehyde, 5.2 g of hydroxylamine hydrochloride and 100 ml of phosphoryl chloride and heated with a heat lamp. The mixture was heterogeneous until the temperature reached 90° C. and there was no noticeable exotherm or gas evolution. After heating at reflux for 30 minutes, the mixture was cooled for 16 hours. It was then quenched in 700 ml of water. The tan solid which formed was separated by filtration and dried to give 7 g of crude 2-chloro-3-cyanoquinoline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of heterocyclic systems can be synthesized using 2-Chloroquinoline-3-carbonitrile as a starting material?

A1: this compound serves as a versatile precursor for diverse heterocyclic systems, including:

  • Pyrimido[4,5-b]quinolinones: These can be synthesized through a copper-catalyzed cascade reaction involving 2-chloroquinoline-3-carbonitriles with (aryl)methanamines and sodium hydroxide. This reaction proceeds through Ullmann coupling, nitrile-to-amide conversion, and subsequent cyclization. []
  • Pyrazolo[3,4-b]quinolines: Reacting 2-chloroquinoline-3-carbonitriles with hydrazine hydrate yields 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline derivatives. These intermediates can be further modified to generate a range of substituted pyrazolo[3,4-b]quinolines. [, , ]
  • Benzo[b][1,6]naphthyridines: Palladium-catalyzed reactions enable the synthesis of both sulfur- and nitrogen-substituted benzo[b][1,6]naphthyridines from 2-chloroquinoline-3-carbonitriles. These reactions involve sequential coupling and annulation steps with sulfur or amine nucleophiles. [, ]
  • 1,2,3,4,5,6-Hexaazaacephenanthrylenes: Reacting specific this compound derivatives with hydrazine hydrate, followed by diazotization, leads to the formation of novel 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylene ring systems. []

Q2: What are the key reactive sites in the this compound molecule that facilitate these transformations?

A2: this compound possesses two key reactive sites that contribute to its versatility:

  • The chlorine atom at the 2-position: This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles like amines and sulfur species. This reactivity is crucial for constructing diversely substituted quinoline derivatives. []
  • The nitrile group at the 3-position: This group can undergo a range of transformations. It can be hydrolyzed to an amide, reduced to an amine, or participate in cyclization reactions. These transformations contribute to the diversity of heterocycles accessible from this compound. [, ]

Q3: What catalytic systems have been explored for reactions involving this compound?

A3: Several catalytic systems have been investigated to mediate reactions of this compound:

  • Copper catalysts: Copper catalysts, often in the presence of a base, have been employed in cascade reactions to synthesize pyrimido[4,5-b]quinoline-4-ones. These reactions highlight the potential of copper catalysts in promoting multi-step transformations. []
  • Palladium catalysts: Palladium catalysts have been successfully utilized in Sonogashira coupling reactions followed by annulation to produce benzo[b][1,6]naphthyridines. This approach demonstrates the utility of palladium catalysts in forming carbon-carbon bonds and constructing fused heterocycles. [, ]

Q4: How do different reaction conditions influence the outcome of reactions involving this compound?

A4: Reaction conditions significantly impact product formation:

  • Choice of nucleophile: The nature of the nucleophile (e.g., amine, sulfur species) determines the type of heterocycle formed and the substitution pattern on the final product. []
  • Reaction temperature: Temperature control is often crucial in controlling reaction selectivity. For instance, reactions with hydrazine hydrate can lead to different products depending on the temperature. []
  • Catalyst and ligand selection: In catalytic reactions, the choice of catalyst and ligand can influence reaction efficiency, selectivity, and the formation of desired regioisomers. [, ]

Q5: Have any studies investigated the biological activities of compounds derived from this compound?

A5: Yes, some studies have explored the biological activities of this compound derivatives. For instance, a series of 7-chloroquinoline derivatives, synthesized from 2,7-dichloroquinoline-3-carbaldehyde (a precursor easily accessible from this compound), were evaluated for their antibacterial and antioxidant activities. []

Q6: Are there any notable structure-activity relationships (SAR) observed in these studies?

A6: While comprehensive SAR studies are limited, some trends are emerging. In the study examining 7-chloroquinoline derivatives, variations in substituents at the 2-position of the quinoline ring impacted antibacterial activity against specific bacterial strains. Additionally, the presence of electron-withdrawing groups on the quinoline core seemed to enhance antioxidant activity. [] These initial findings underscore the importance of continued SAR investigations to optimize the biological activity of this compound derivatives.

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